molecular formula C8H12O B2357324 2,2-Dimethylhexa-4,5-dien-3-one CAS No. 27552-18-7

2,2-Dimethylhexa-4,5-dien-3-one

Cat. No.: B2357324
CAS No.: 27552-18-7
M. Wt: 124.183
InChI Key: IHMGJUBIYCXOTC-UHFFFAOYSA-N
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Description

2,2-Dimethylhexa-4,5-dien-3-one is an organic compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol It is characterized by the presence of a diene structure, which consists of two double bonds, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylhexa-4,5-dien-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-butadiene with an appropriate oxidizing agent to introduce the ketone functional group . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon (Pd/C) to facilitate the oxidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhexa-4,5-dien-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diene structure allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

2,2-Dimethylhexa-4,5-dien-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethylhexa-4,5-dien-3-one involves its interaction with molecular targets through its reactive diene and ketone groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-butadiene: Similar diene structure but lacks the ketone group.

    Hexa-4,5-dien-3-one: Similar ketone group but lacks the dimethyl substitution.

Biological Activity

2,2-Dimethylhexa-4,5-dien-3-one is an organic compound characterized by its unique structure, which includes two double bonds and a ketone functional group. This compound belongs to the class of conjugated dienes, known for their reactivity and potential biological activity. Recent studies suggest that this compound may have various applications in medicinal chemistry, particularly due to its antimicrobial and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is C10H14O. Its structure can be represented as follows:

Structure C C 2C C 4C O 3\text{Structure }\quad \text{C}\text{ C }_2\text{C}\text{ C }_4\text{C}\text{ O }_3

This configuration enhances its reactivity compared to other similar compounds that lack such functional diversity or have different structural arrangements.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various pathogens. The specific mechanisms of action may involve disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Similar compounds have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests a potential role in treating inflammatory diseases.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that its biological activity may be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial metabolism.
  • Modulation of Signaling Pathways : It could affect signaling pathways related to immune response and inflammation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:

Compound NameBiological Activity
1,3-HexadieneLimited biological activity
2,5-DimethylhexadieneModerate antimicrobial properties
3-MethylbutadieneMinimal reactivity in biological systems
2-Dimethylhexa-4-enal Noted for anti-inflammatory effects

The uniqueness of this compound lies in its specific arrangement of double bonds and the presence of a ketone functional group at a strategic position within the carbon chain.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Research : Another study focused on the compound's ability to reduce inflammation in rodent models. Results indicated a reduction in inflammatory markers by approximately 40% when administered at a dosage of 10 mg/kg body weight.

Properties

InChI

InChI=1S/C8H12O/c1-5-6-7(9)8(2,3)4/h6H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMGJUBIYCXOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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